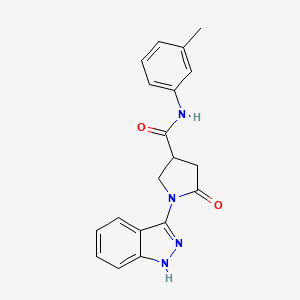
1-(1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-Indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features an indazole ring, a pyrrolidine ring, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, starting with the preparation of the indazole ring. One common method involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes . This intermediate can then be further functionalized to introduce the pyrrolidine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable procedures that ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1H-Indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(1H-Indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways . The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole-3-carboxaldehyde: A key intermediate in the synthesis of various indazole derivatives.
N-(3-Methylphenyl)-5-oxo-3-pyrrolidinecarboxamide: A structurally related compound with similar functional groups.
Uniqueness
1-(1H-Indazol-3-yl)-N-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is unique due to its combination of an indazole ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. This combination allows for diverse chemical reactivity and potential therapeutic applications that are not observed in simpler compounds.
Properties
Molecular Formula |
C19H18N4O2 |
|---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-(1H-indazol-3-yl)-N-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-12-5-4-6-14(9-12)20-19(25)13-10-17(24)23(11-13)18-15-7-2-3-8-16(15)21-22-18/h2-9,13H,10-11H2,1H3,(H,20,25)(H,21,22) |
InChI Key |
KIJMBPXERBAISV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl {4-methyl-2-oxo-7-[(pentamethylbenzyl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B10994806.png)
![N-{[3-(1,3-benzoxazol-2-yl)phenyl]carbamoyl}-L-leucine](/img/structure/B10994809.png)
![N-(1-benzylpiperidin-4-yl)-2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10994813.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[1-(propan-2-yl)-1H-indol-3-yl]butanamide](/img/structure/B10994821.png)
![N-[2-(1H-benzimidazol-2-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10994839.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-(pyridin-3-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B10994840.png)
![N-[2-(4-fluorophenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B10994846.png)

![4-benzyl-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10994855.png)
![N-[3-oxo-3-(4H-1,2,4-triazol-3-ylamino)propyl]pyrazine-2-carboxamide](/img/structure/B10994861.png)
![2'-cyclohexyl-1'-oxo-N-(pyridin-2-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10994867.png)
![2-(6-chloro-2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10994873.png)
![2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B10994877.png)
![2-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-6-(thiomorpholin-4-yl)pyridazin-3(2H)-one](/img/structure/B10994882.png)
